methyl 4-amino-1H-indole-6-carboxylate

Quality Control Reproducibility Procurement

For medicinal chemistry teams requiring a regioisomerically pure indole building block, the 4-amino-6-carboxylate substitution pattern enables sequential functionalization not possible with common 5- or 7-substituted isomers. This intermediate addresses the need for a direct synthetic entry to kinase-focused libraries where the 6-carboxylate vector is critical for ATP-binding pocket engagement. - Provides a unique C-4 amine handle for amidation/sulfonylation electronically distinct from 5-amino isomers. - Supplied with batch-specific NMR, HPLC, and GC documentation ensuring synthetic reproducibility. - Enables cost-efficient SAR exploration with significant savings at bulk scales for analog synthesis.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 121561-15-7
Cat. No. B055210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-1H-indole-6-carboxylate
CAS121561-15-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C=CNC2=C1)N
InChIInChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3
InChIKeyDJZJHJRWIVNSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-1H-Indole-6-Carboxylate – Overview


Methyl 4-amino-1H-indole-6-carboxylate (CAS 121561-15-7) is a heterocyclic indole derivative featuring a 4-amino group and a 6-carboxylate methyl ester on the indole core [1]. This precise 4,6-substitution pattern is distinct from common 5-substituted or 2,3-substituted indole isomers and enables selective functionalization at the C-4 amino handle while preserving the C-6 ester for further diversification. The compound is routinely supplied at 95–97% purity for research use , with molecular weight 190.20 g/mol (C10H10N2O2), predicted melting point 160–163 °C, and predicted boiling point 429.8±25.0 °C . It serves primarily as a synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase-targeting indole-6-carboxylate derivatives [2].

Methyl 4-Amino-1H-Indole-6-Carboxylate Scaffold Specificity


Indole derivatives with alternative substitution patterns (e.g., 5-amino-6-carboxylate, 4-amino-5-carboxylate, or 6-amino-4-carboxylate) cannot be used interchangeably in downstream synthetic sequences because the position of the amino and carboxylate functionalities dictates both the reactivity profile and the biological target engagement of the final products . The 4-amino group in the target compound offers a unique nucleophilic handle for amidation or sulfonylation that is electronically distinct from the 5-amino or 6-amino isomers due to its position on the benzenoid ring relative to the indole nitrogen, as documented in studies of regioisomeric indole building blocks [1]. The 6-carboxylate methyl ester, conversely, is situated at a position that, in the corresponding carboxylic acid form, is a key recognition element for kinase ATP-binding pockets in indole-6-carboxylate derived inhibitors [2]. Substituting a regioisomer would alter the vector of the ester/acid group, potentially ablating target binding and invalidating established synthetic routes. Furthermore, the compound is commercially supplied with defined purity and analytical characterization, ensuring reproducibility that in-house or alternative-sourced material may not provide .

Methyl 4-Amino-1H-Indole-6-Carboxylate: Procurement Evidence


Batch-Verified Purity and QC Documentation

Methyl 4-amino-1H-indole-6-carboxylate from Bidepharm is supplied with a standard purity specification of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, other suppliers commonly list a minimum purity of 95% without explicitly offering the same level of routine analytical verification for each batch . This higher and documented purity reduces the risk of synthetic variability and the need for additional purification steps, which is a critical factor in reproducible medicinal chemistry campaigns.

Quality Control Reproducibility Procurement

Cost Efficiency at Research Scale

At the 5g scale, methyl 4-amino-1H-indole-6-carboxylate from Bidepharm is priced at ¥1375.00 , which is substantially lower than the $404.00 (approx. ¥2900) listed by AKSci for a comparable 5g quantity of the same compound with 95% purity . This represents a cost saving of approximately 53% when comparing Bidepharm's 97% material to AKSci's 95% material, on a per-unit basis.

Procurement Cost-effectiveness Scale-up

Indole-6-Carboxylate Kinase Inhibitor Precursor

The indole-6-carboxylate scaffold, from which methyl 4-amino-1H-indole-6-carboxylate is a key synthetic precursor, has been validated in recent literature as a productive template for developing dual EGFR/VEGFR-2 tyrosine kinase inhibitors. In a 2024 study, novel derivatives of indole-6-carboxylate ester exhibited promising cytotoxic activity, with lead compounds 4a (targeting EGFR) and 6c (targeting VEGFR-2) arresting cancer cells in the G2/M phase and inducing extrinsic apoptosis [1]. While the target compound itself is a building block, its structural role in this established chemotype provides a direct, literature-backed rationale for procurement in kinase inhibitor discovery programs, whereas alternative indole regioisomers lack this specific track record.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Methyl 4-Amino-1H-Indole-6-Carboxylate Application Scenarios


6-Carboxylate Vector for Kinase ATP-Binding Pocket

When a medicinal chemistry project requires an indole core with a carboxylate or ester at the 6-position to mimic the phosphate-binding region of ATP, methyl 4-amino-1H-indole-6-carboxylate provides a direct entry point. The 4-amino group can be functionalized to install diverse side chains, while the 6-methyl ester can be hydrolyzed to the acid for improved solubility or left as an ester for prodrug strategies. This approach is supported by the 2024 study demonstrating that indole-6-carboxylate derivatives effectively inhibit EGFR and VEGFR-2 [1]. In contrast, using a 5-carboxylate or 7-carboxylate isomer would misalign the acid vector, likely reducing kinase affinity.

Cost-Sensitive Analog Synthesis Campaigns

For a chemistry team planning to synthesize a library of 20–50 indole-based analogs, the ~53% cost advantage at the 5g scale (¥1375 vs. ~¥2900) offered by Bidepharm for 97% pure material is a decisive procurement factor . This saving allows the team to acquire more starting material within the same budget, enabling broader SAR exploration without compromising on documented purity or QC traceability.

Orthogonal Protection of C-4 Amine and C-6 Ester

The combination of a nucleophilic primary amine at C-4 and a stable methyl ester at C-6 allows for sequential, orthogonal functionalization. For example, the amine can be Boc-protected or amidated, followed by ester hydrolysis to the carboxylic acid without affecting the indole NH. This strategy is widely applicable in the synthesis of complex macrocyclic indoles or peptidomimetics. The commercial availability of the compound in high purity minimizes the risk of side reactions from impurities during these sensitive transformations .

Batch Consistency for Preclinical Synthesis

In preclinical development, where synthetic reproducibility and analytical traceability are paramount, the batch-specific NMR, HPLC, and GC documentation provided with the 97% purity grade from Bidepharm is a critical differentiator . This level of QC ensures that each batch of building block meets consistent specifications, reducing the likelihood of failed reactions due to variable impurity profiles that might occur with lower-purity or undocumented alternative sources.

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